molecular formula C11H12N2O2 B3313995 1-Picolinoylpiperidin-4-one CAS No. 948853-54-1

1-Picolinoylpiperidin-4-one

Cat. No.: B3313995
CAS No.: 948853-54-1
M. Wt: 204.22 g/mol
InChI Key: KQLKWONYUHIZAP-UHFFFAOYSA-N
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Description

1-Picolinoylpiperidin-4-one (CAS: 948853-54-1) is a piperidin-4-one derivative acylated at the 1-position with a picolinoyl (pyridine-2-carbonyl) group. Piperidin-4-one scaffolds are pivotal in medicinal chemistry due to their presence in natural alkaloids and synthetic drugs, offering diverse pharmacological activities such as antimicrobial, anti-inflammatory, and analgesic properties .

Properties

IUPAC Name

1-(pyridine-2-carbonyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLKWONYUHIZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Picolinoylpiperidin-4-one typically involves the condensation of picolinic acid with piperidin-4-one under specific reaction conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond between the picolinic acid and the piperidin-4-one .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Picolinoylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidines .

Scientific Research Applications

1-Picolinoylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Picolinoylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among acylated piperidin-4-ones lie in their substituents, influencing molecular weight, hydrophobicity, and pharmacokinetic profiles.

Compound Molecular Formula Molecular Weight Hydrogen Bond Acceptors Hydrogen Bond Donors Rotatable Bonds Aromatic Rings Reference
1-Picolinoylpiperidin-4-one C₁₁H₁₂N₂O₂ 204.23 3 0 3 2 (pyridine)
1-Benzoylpiperidin-4-one C₁₂H₁₃NO₂ 203.24 3 0 3 1 (benzene)
1-(4-Chlorophenylacetyl)piperidin-4-one C₁₃H₁₄ClNO₂ 251.71 3 0 4 1 (chlorophenyl)
1-(3-Fluorophenylacetyl)piperidin-4-one C₁₃H₁₄FNO₂ 235.25 3 0 4 1 (fluorophenyl)
Piperidin-4-one (base) C₅H₉NO 99.13 1 0 0 0

Key Observations :

  • The picolinoyl group introduces a second aromatic ring (pyridine), increasing molecular weight and aromatic interactions compared to benzoyl or halogenated phenyl derivatives.

Pharmacological Activities

Piperidin-4-one derivatives exhibit varied bioactivities depending on substituents:

Compound Reported Activities Mechanism/Notes Reference
This compound Antimicrobial (predicted), CNS activity Pyridine moiety may enhance blood-brain barrier penetration
1-Benzoylpiperidin-4-one Analgesic, anticonvulsant Benzoyl group stabilizes opioid receptor interactions
1-(Chloroacetyl)piperidin-4-one Anticancer, antifungal Chloroacetyl group induces alkylation in target proteins
N-Nitrosopiperidin-4-ones Cytotoxic, pro-apoptotic Nitroso group generates reactive oxygen species

Key Observations :

  • This compound’s pyridine ring may improve CNS targeting compared to purely aliphatic or phenyl-substituted analogs .
  • Chloroacetyl derivatives show broader anticancer activity due to electrophilic reactivity .

Biological Activity

1-Picolinoylpiperidin-4-one, a compound with the CAS number 948853-54-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a picolinoyl group. The structural formula can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}

This compound exhibits properties that facilitate interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate key signaling pathways involved in cellular processes like proliferation and apoptosis. Notably, it has been shown to inhibit certain enzymes that play critical roles in disease progression, particularly in cancer and neurodegenerative disorders.

Therapeutic Applications

This compound has been investigated for various therapeutic applications, including:

  • Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival.
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveProtects neuronal cells from degeneration
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlights the potential of this compound as a candidate for cancer therapy.

Case Study 2: Neuroprotection

In a model of neurodegeneration, researchers evaluated the protective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its utility in developing therapies for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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